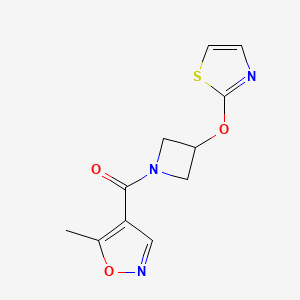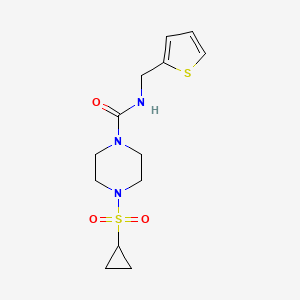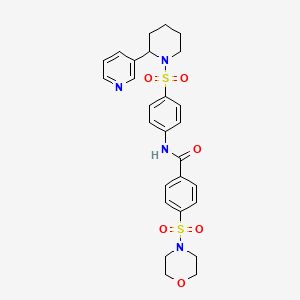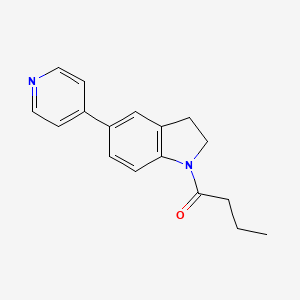
1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ICI 118,551, and it is a selective β2-adrenergic receptor antagonist that has been used in various studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate involves the selective inhibition of β2-adrenergic receptors. This inhibition leads to a decrease in the activity of the adenylyl cyclase enzyme, which is responsible for the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels leads to a decrease in the activity of protein kinase A (PKA), which is responsible for the phosphorylation of various proteins involved in the regulation of physiological processes.
Biochemical and Physiological Effects:
1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the relaxation of airway smooth muscle, which is important in the treatment of asthma. It has also been found to regulate glucose metabolism, which is important in the treatment of diabetes. In addition, this compound has been found to have cardioprotective effects, which is important in the treatment of various cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate in lab experiments include its high purity, stability, and specificity for β2-adrenergic receptors. However, the limitations of using this compound include its high cost and the potential for off-target effects on other receptors.
Direcciones Futuras
There are various future directions for the use of 1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate in scientific research. One potential direction is the investigation of the role of β2-adrenergic receptors in the regulation of immune function. Another potential direction is the investigation of the role of β2-adrenergic receptors in the regulation of cancer cell proliferation and metastasis. Additionally, the development of novel β2-adrenergic receptor antagonists that have improved specificity and efficacy could be a future direction for research in this field.
Conclusion:
In conclusion, 1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a chemical compound that has potential applications in various fields of scientific research. This compound has been widely used to investigate the physiological and biochemical effects of β2-adrenergic receptor activation, and it has been found to have various advantages and limitations for lab experiments. The future directions for research in this field include the investigation of the role of β2-adrenergic receptors in the regulation of immune function and cancer cell proliferation, as well as the development of novel β2-adrenergic receptor antagonists.
Métodos De Síntesis
The synthesis of 1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate involves the reaction of 2-(2-isopropyl-5-methylphenoxy)ethanol with ethylenediamine, followed by the addition of oxalic acid to form the oxalate salt. This synthesis method has been reported in various research papers, and it has been found to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate has been widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation. This compound has been used in various studies to investigate the role of β2-adrenergic receptors in the regulation of various physiological processes, such as cardiac function, airway smooth muscle relaxation, and glucose metabolism.
Propiedades
IUPAC Name |
1-(2-hydroxyethylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C2H2O4/c1-11(2)14-5-4-12(3)8-15(14)19-10-13(18)9-16-6-7-17;3-1(4)2(5)6/h4-5,8,11,13,16-18H,6-7,9-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSNSVZVKWVGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNCCO)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)



![N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2391474.png)

![(2-{[1-(3-methoxypropyl)-1H-pyrazol-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2391477.png)

![[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2391483.png)



